molecular formula C13H20O2 B1618757 Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate CAS No. 80623-07-0

Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate

Cat. No.: B1618757
CAS No.: 80623-07-0
M. Wt: 208.3 g/mol
InChI Key: MGQPKOBPXHENPO-SBFPOUOMSA-N
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Description

Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate is a chemical compound with the molecular formula C13H20O2 and a molecular weight of 208.2967 g/mol . This compound is known for its unique structure, which includes a tricyclic framework. It is used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic methods for Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate involves the hydrogenation of 1,3,4,6-tetrahydro-3a-indene carboxylic acid ethyl ester using palladium hexachloride as a catalyst . The reaction is carried out under hydrogen gas, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions. The use of palladium catalysts and hydrogen gas ensures high yield and purity of the final product. Safety measures, including the use of gloves and protective eyewear, are essential during the synthesis process to prevent exposure to potentially harmful chemicals .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various biological molecules. The tricyclic structure of the compound also allows it to fit into specific binding sites, influencing its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl exo-tricyclo[5.2.1.02,6]decane-endo-2-carboxylate
  • Ethyl endo-tricyclo[5.2.1.02,6]decane-exo-2-carboxylate
  • Ethyl (3a.alpha.,4.alpha.,7.alpha.,7a.alpha.)-Octahydro-4,7-methano-3aH-indene-3a-carboxylate

Uniqueness

Ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique reactivity patterns and interactions with other molecules, making it valuable in various applications .

Properties

CAS No.

80623-07-0

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate

InChI

InChI=1S/C13H20O2/c1-2-15-12(14)13-7-3-4-11(13)9-5-6-10(13)8-9/h9-11H,2-8H2,1H3/t9-,10+,11+,13+/m0/s1

InChI Key

MGQPKOBPXHENPO-SBFPOUOMSA-N

SMILES

CCOC(=O)C12CCCC1C3CCC2C3

Isomeric SMILES

CCOC(=O)[C@@]12CCC[C@@H]1[C@H]3CC[C@@H]2C3

Canonical SMILES

CCOC(=O)C12CCCC1C3CCC2C3

129520-41-8
80623-07-0

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

55.0 g (0.275 mole) of 20% aqueous sodium hydroxide solution was added dropwise to a mixture of 90.0 g (0.5 mole) of tricyclo[5.2.1.02,6 ]decane-2-carboxylic acid (mixture of endo and exo compounds) and 84.8 g (0.55 mole) of diethyl sulfate over one hour under stirring at 50 C.°. After completion of the addition, the stirring was continued at that temperature for 30 minutes. After completion of the stirring, the mixture was allowed to stand at room temperature for a while to form layers. The lower aqueous layer was taken out. The temperature was elevated again to 50 C.°. 55.0 g (0.275 mole) of a 20% aqueous sodium hydroxide solution was added dropwise to the remainder over one hour under stirring at that temperature for 30 minutes. Then, 16.5 g (0.0825 mole) of 20% aqueous sodium hydroxide solution was added thereto and the whole reaction mixture was stirred at 100 C.° for 45 minutes in order to decompose unreacted diethyl sulfate. The mixture was allowed to cool and divided into layers. After the distillation, 93.6 g (yield 90.0%) of pure ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate was obtained.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
84.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate
Yield
90%

Synthesis routes and methods II

Procedure details

The amount 1.3 g of 5%-Pd/C (with 50% moisture content) was added to 13.1 g of ethyl tricyclo[5.2.1.02,6 ]deca-8-ene-2-carboxylate obtained in the same procedures as in Example 1. The resultant mixture was stirred at 50° C. for 5 hours under hydrogen pressure of 5 kg/cm2. After the catalyst was removed by filtration, the filtrate was distilled to yield 12.3 g of ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate. The yield was 93.0%.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl tricyclo[5.2.1.02,6 ]deca-8-ene-2-carboxylate
Quantity
13.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate
Yield
93%

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